molecular formula C8H10N2O2 B13605636 2-amino-2-(6-methylpyridin-2-yl)acetic Acid

2-amino-2-(6-methylpyridin-2-yl)acetic Acid

Cat. No.: B13605636
M. Wt: 166.18 g/mol
InChI Key: MUCHIQLOMRSBSC-UHFFFAOYSA-N
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Description

2-amino-2-(6-methylpyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a methyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(6-methylpyridin-2-yl)acetic acid typically involves the reaction of 2-amino-6-methylpyridine with chloroacetic acid. This reaction proceeds rapidly, often completing in less than one minute . The reaction is typically carried out in methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the straightforward nature of the synthetic route suggests that it could be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: The original amino compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-amino-2-(6-methylpyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(6-methylpyridin-2-yl)acetic acid involves its ability to act as a ligand, coordinating with metal ions through its amino and carboxyl groups. This coordination can enhance the biological activity of the metal ions, such as their antibacterial properties . The compound’s ability to form stable complexes with metals is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring with an aminoacetic acid moiety. This structure allows it to act as a versatile ligand in coordination chemistry and provides it with potential antibacterial properties when complexed with metals.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-2-(6-methylpyridin-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c1-5-3-2-4-6(10-5)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

MUCHIQLOMRSBSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C(=O)O)N

Origin of Product

United States

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